

Application Notes and Protocols: Generating AHNAK Knockout Mouse Models

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Compound of Interest

Compound Name: AHNAK protein

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Introduction

AHNAK nucleoprotein is a giant scaffolding protein of approximately 700 kDa, implicated in a diverse range of cellular processes.^{[1][2]} Its functions include regulating cell membrane architecture, modulating calcium signaling, and participating in cytoskeletal organization.^[1] As a scaffold protein, AHNAK facilitates complex protein-protein interactions, influencing key signaling pathways such as the Transforming Growth Factor- β (TGF- β), Wnt, and ERK/MAPK pathways.^{[3][4][5]} Given its involvement in critical physiological and pathological processes like obesity, glucose homeostasis, immune response, and tumorigenesis, the generation of AHNAK knockout (KO) mouse models is an invaluable tool for elucidating its precise biological roles and for preclinical assessment of therapeutic targets.^{[1][6][7][8]}

These application notes provide a comprehensive overview and detailed protocols for the generation and validation of AHNAK knockout mouse models using both traditional homologous recombination in embryonic stem (ES) cells and the more recent CRISPR/Cas9 gene-editing technology.

Strategies for Generating AHNAK Knockout Mice

Two primary methodologies are employed for the creation of knockout mice: CRISPR/Cas9-mediated genome editing and gene targeting via homologous recombination in ES cells. The

choice of method often depends on factors such as desired precision, timeline, and available resources.

- **CRISPR/Cas9 System:** This technology has revolutionized genome editing, offering a rapid and efficient method for generating knockout models.^[9] It utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific target sequence within the Ahnak gene, where it creates a double-strand break (DSB).^{[9][10]} The cell's natural, error-prone repair mechanism, Non-Homologous End Joining (NHEJ), often introduces small insertions or deletions (indels) at the break site.^[9] If these indels cause a frameshift in the coding sequence, a non-functional protein is produced, effectively knocking out the gene. The direct injection of Cas9 protein and sgRNA into mouse zygotes allows for the generation of founder mice in a significantly shorter timeframe compared to traditional methods.^{[11][12]}
- **Homologous Recombination (HR) in ES Cells:** This is the conventional, highly precise method for gene targeting.^[13] It involves designing a "targeting vector" containing sequences homologous to the regions flanking a critical exon (or exons) of the Ahnak gene.^{[14][15]} This vector typically includes a drug-resistance marker (e.g., neomycin resistance, neo) that replaces the target exon(s).^{[14][16]} The vector is introduced into pluripotent ES cells, where homologous recombination results in the replacement of the endogenous gene with the engineered construct.^{[13][15]} Correctly targeted ES cells are then selected, expanded, and injected into early-stage mouse embryos (blastocysts), which are subsequently transferred to a surrogate mother.^{[14][17]} The resulting chimeric offspring are bred to achieve germline transmission of the knockout allele.^{[14][18]}

Data Presentation

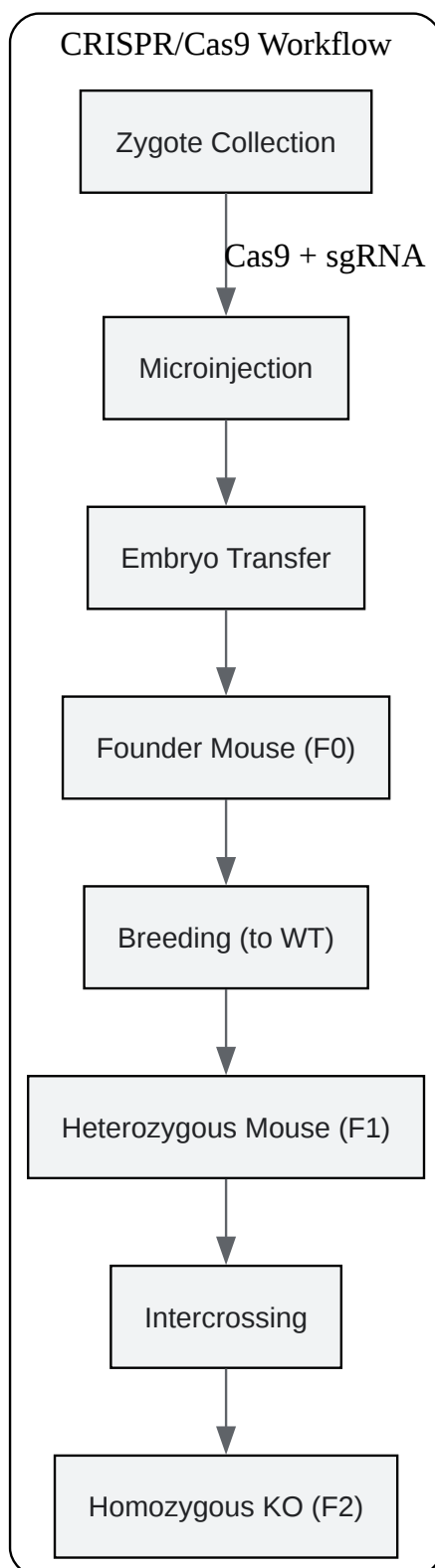
Table 1: Comparison of Knockout Generation Methodologies

Feature	CRISPR/Cas9 System	Homologous Recombination in ES Cells
Principle	RNA-guided endonuclease creates double-strand breaks, repaired by error-prone NHEJ. [9][10]	Gene replacement via homologous recombination between a targeting vector and the endogenous locus in ES cells. [13][14]
Timeline	Rapid (Founder mice in < 2-3 months). [11][12]	Lengthy (Typically > 1 year). [12]
Efficiency	High mutation efficiency in founder animals. [11]	Lower efficiency of correct targeting in ES cells, requiring extensive screening. [19]
Cost	Generally lower cost. [10]	Higher cost due to vector construction, ES cell culture, and longer timelines. [10]
Precision	Potential for off-target mutations (can be minimized with careful sgRNA design).	High precision with virtually no off-target effects. [13]
Application	Ideal for generating straightforward indel-based knockouts. [10]	Robust for complex modifications, such as conditional knockouts or large deletions. [13][15]

Table 2: Summary of Reported Phenotypes in AHNAK Knockout Mice

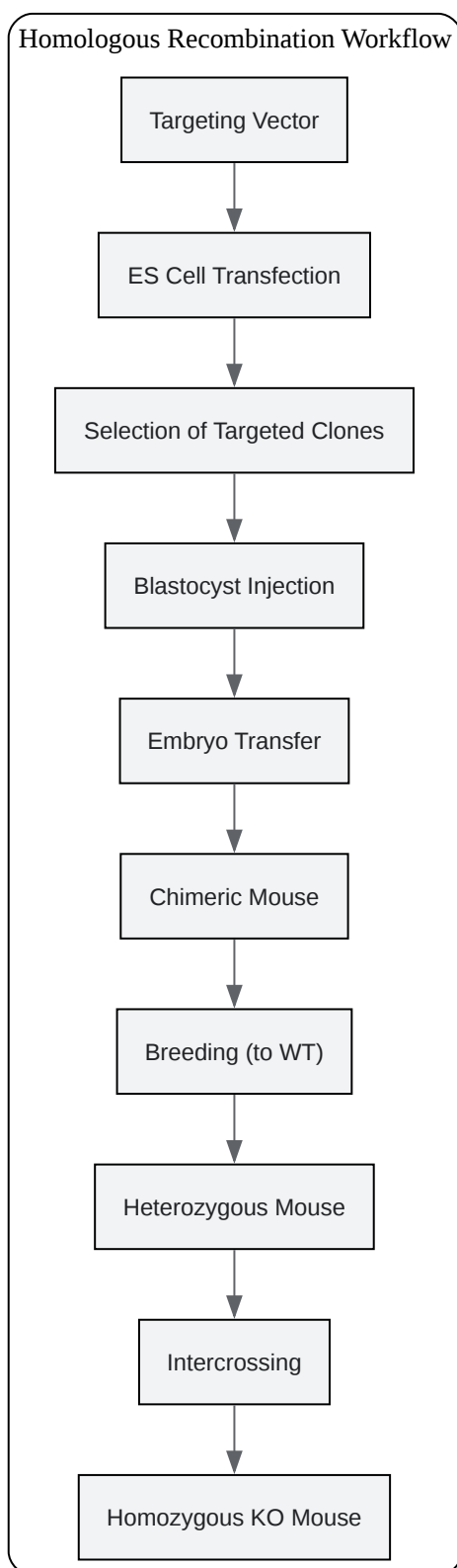
Phenotypic Area	Observation in AHNAK KO Mice	Reference
Metabolism	Resistant to high-fat diet-induced obesity; leaner phenotype.	[1] [8]
Glucose Homeostasis	Impaired glucose tolerance and diminished serum insulin levels.	[1] [8]
Cancer	Increased susceptibility to lung tumor development.	[6]
Immunology	Impaired CD4+ T cell proliferation and decreased cytokine production (IFN- γ , IL-4).	[7] [20]
Infection Susceptibility	Increased susceptibility to <i>Bartonella henselae</i> and <i>Leishmania major</i> infection.	[20]
Tissue Repair	Accelerated initial liver regeneration post-hepatectomy.	[21]
Vascular Biology	Reduced neointima formation after arterial ligation injury.	[5]
Initial Observation	Initially reported as viable and fertile with no gross abnormalities.	[7] [22]

Experimental Workflows and Signaling Pathways Visualizations



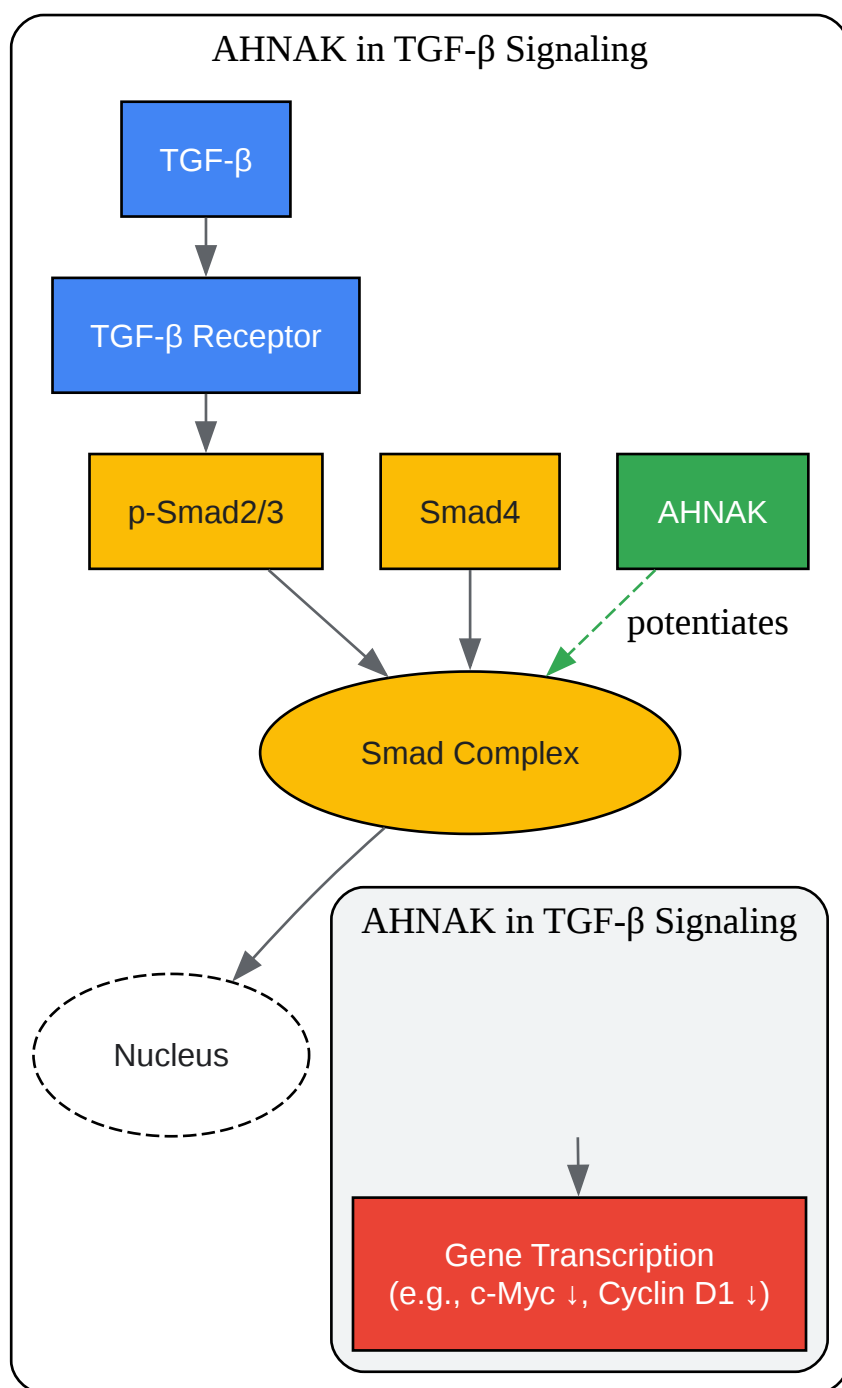
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Caption: Workflow for generating knockout mice using CRISPR/Cas9.



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Caption: Workflow for generating knockout mice via Homologous Recombination.



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Caption: Simplified diagram of AHNAK's role in the TGF- β signaling pathway.

Experimental Protocols

Protocol 1: Generation of AHNAK Knockout Mice using CRISPR/Cas9

This protocol is adapted from methodologies described for rapid mouse model generation.[\[9\]](#)
[\[10\]](#)[\[11\]](#)[\[12\]](#)

- sgRNA Design and Synthesis:
 - Identify a target exon early in the Ahnak gene sequence (e.g., exon 5, as previously disrupted[\[6\]](#)). Disruption of an early exon is more likely to result in a null allele.
 - Use a CRISPR design tool to identify several potential 20-base pair sgRNA sequences preceding a Protospacer Adjacent Motif (PAM). Select sgRNAs with high predicted on-target efficiency and low off-target scores.
 - Synthesize the selected sgRNAs, either through in vitro transcription or commercial services.
- Preparation of Injection Mix:
 - Prepare a microinjection buffer (e.g., TE buffer).
 - Dilute Cas9 protein and the synthesized sgRNA(s) in the injection buffer to final concentrations (e.g., 100 ng/μL Cas9 protein and 50 ng/μL sgRNA).
 - Keep the mix on ice until use.
- Zygote Microinjection:
 - Harvest fertilized zygotes from superovulated female mice (e.g., C57BL/6 strain).[\[11\]](#)
 - Under a microscope, microinject the CRISPR/Cas9 mix directly into the pronucleus or cytoplasm of the zygotes.[\[9\]](#)[\[11\]](#)[\[23\]](#)
 - Culture the injected zygotes overnight in appropriate media to allow development to the two-cell stage.[\[11\]](#)
- Embryo Transfer:

- Surgically transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate female mice.
- Generation and Identification of Founder (F0) Mice:
 - Allow pregnancies to proceed to term.
 - At ~1-2 weeks of age, obtain tail biopsies from the resulting pups for genomic DNA extraction.
 - Use PCR and Sanger sequencing across the target site to identify founder animals carrying indel mutations. Alternatively, a T7 endonuclease I (T7E1) assay can be used for initial screening.[\[11\]](#)
- Breeding for Germline Transmission:
 - Breed the identified founder mice with wild-type mice to produce F1 offspring.
 - Genotype the F1 generation to confirm germline transmission of the mutant allele.
 - Intercross heterozygous F1 mice to generate homozygous AHNAK knockout mice (F2 generation).

Protocol 2: Genotyping of AHNAK Knockout Mice by PCR

This protocol allows for the differentiation of wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout mice.

- Genomic DNA Extraction:
 - Collect a small tail tip biopsy (~1-2 mm) from each mouse.
 - Extract genomic DNA using a commercial kit or a standard proteinase K digestion followed by phenol-chloroform extraction or isopropanol precipitation.[\[24\]](#)
- Primer Design:

- Design three primers based on the specific knockout strategy. For a deletion model where an exon is replaced by a neo cassette, the strategy is as follows^[16]:
 - Forward Primer 1 (WT-Fwd): Binds to the genomic sequence that was deleted in the knockout allele.
 - Forward Primer 2 (KO-Fwd): Binds within the inserted sequence (e.g., the neo cassette).
 - Common Reverse Primer (Common-Rev): Binds to a genomic sequence downstream of the targeted region, common to both alleles.
- PCR Amplification:
 - Set up a PCR reaction for each DNA sample containing:
 - Genomic DNA (~50-100 ng)
 - All three primers
 - PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
 - Nuclease-free water
 - Include positive controls (known genotypes) and a no-template negative control.
 - Use a thermal cycler with the following general conditions (optimization may be required):
 - Initial Denaturation: 94°C for 3 min
 - 30-35 Cycles of:
 - Denaturation: 94°C for 30 sec
 - Annealing: 55-65°C for 30 sec
 - Extension: 72°C for 1 min/kb
 - Final Extension: 72°C for 5 min

- Gel Electrophoresis:
 - Run the PCR products on a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).
 - Visualize the DNA bands under UV light.
 - Expected Results:
 - Wild-type (+/+): One band from the WT-Fwd and Common-Rev primers.
 - Homozygous (-/-): One band from the KO-Fwd and Common-Rev primers.
 - Heterozygous (+/-): Two bands, one corresponding to the wild-type allele and one to the knockout allele.

Protocol 3: Confirmation of AHNAK Knockout by Western Blotting

This protocol verifies the absence of **AHNAK protein** expression in knockout mice. Note that due to the large size of AHNAK (~700 kDa), this procedure requires specific modifications.[\[25\]](#)
[\[26\]](#)

- Protein Extraction:
 - Homogenize tissues (e.g., heart, lung) from wild-type, heterozygous, and knockout mice in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
 - Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE:
 - Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

- Load equal amounts of protein (e.g., 30-50 µg) onto a low-percentage (4-6%) Tris-glycine polyacrylamide gel. This is critical for resolving very large proteins.
- Include a high-range molecular weight marker.
- Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
 - Use a wet transfer system, and perform the transfer overnight at a low constant current (e.g., 20-30 V) at 4°C to ensure efficient transfer of the large **AHNAK protein**.[\[27\]](#)
- Immunodetection:
 - Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS with 0.1% Tween-20 (TBST)).
 - Incubate the membrane with a primary antibody specific for AHNAK (a list of validated antibodies is available from commercial suppliers[\[28\]](#)) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again as in the previous step.
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
 - Probe for a loading control (e.g., GAPDH or β -actin) to ensure equal protein loading, though this will require a separate gel or stripping and reprobing.
- Expected Results:

- A band corresponding to ~700 kDa should be present in lanes with wild-type and heterozygous samples.
- This band should be absent in the homozygous knockout samples.

Protocol 4: Confirmation of AHNAK Knockout by Immunohistochemistry (IHC)

This protocol confirms the absence of **AHNAK protein** in a tissue-specific context.

- Tissue Preparation:
 - Harvest tissues from perfused mice and fix them in 4% paraformaldehyde or 10% neutral buffered formalin.
 - Process the tissues and embed them in paraffin.
 - Cut 4-5 µm sections and mount them on charged glass slides.
- Deparaffinization and Rehydration:
 - Dewax the sections in xylene and rehydrate through a graded series of ethanol to water.
[29][30]
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a microwave, pressure cooker, or water bath.
[29] Cool down to room temperature.
- Staining Procedure:
 - Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.[30]
 - Rinse with PBS.

- Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 1 hour.[29]
- Incubate the sections with the primary anti-AHNAK antibody overnight at 4°C.[31]
- Wash with PBS.
- Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash with PBS.
- Apply a substrate-chromogen solution (e.g., DAB) and incubate until the desired color intensity develops.
- Rinse with water to stop the reaction.
- Counterstaining and Mounting:
 - Lightly counterstain the sections with hematoxylin.
 - Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
- Analysis:
 - Examine the slides under a microscope.
 - Expected Results: Specific staining for AHNAK should be visible in tissues from wild-type mice, particularly in cell membranes and cytoplasm of epithelial and muscle cells[32][33], but should be absent in tissues from homozygous knockout mice.

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